![molecular formula C20H16N2O2 B14135399 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 89010-54-8](/img/structure/B14135399.png)
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound is known for its unique structure, which includes a naphthalene ring and a phenylbutane-1,3-dione moiety, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of a primary aromatic amine, such as naphthylamine, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a β-diketone, such as 1-phenylbutane-1,3-dione, under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under appropriate conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used
Applications De Recherche Scientifique
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in photodynamic therapy and as a precursor for drug development.
Industry: Utilized in the production of dyes, inks, and coatings.
Mécanisme D'action
The mechanism of action of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo photoinduced reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: Similar in structure but contains a thiazole ring instead of a phenylbutane-1,3-dione moiety.
(E)-1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol: Contains a methoxy group on the phenyl ring.
(E)-1-((3-Methoxyphenyl)diazenyl)naphthalen-2-ol: Similar to the previous compound but with a different substitution pattern.
Uniqueness
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific combination of a naphthalene ring and a phenylbutane-1,3-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in dye synthesis, photodynamic therapy, and as a precursor for complex organic molecules .
Propriétés
Numéro CAS |
89010-54-8 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(naphthalen-1-yldiazenyl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C20H16N2O2/c1-14(23)19(20(24)16-9-3-2-4-10-16)22-21-18-13-7-11-15-8-5-6-12-17(15)18/h2-13,19H,1H3 |
Clé InChI |
AXNJFQZODMSDSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)
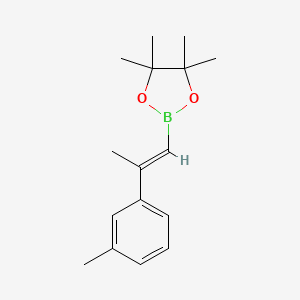
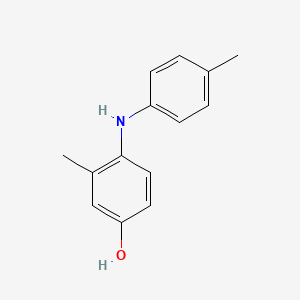
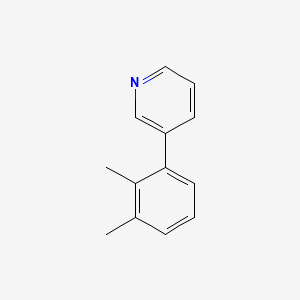
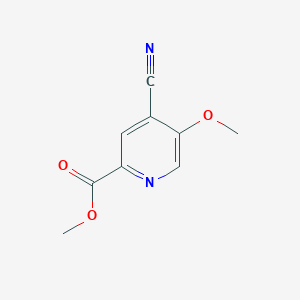
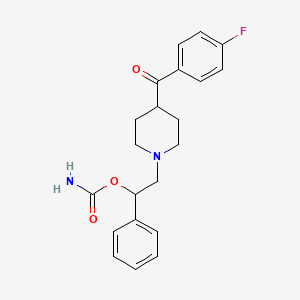
![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
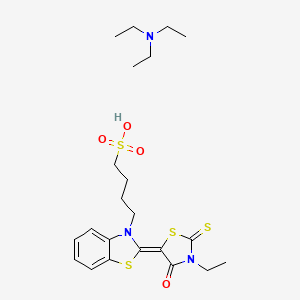
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
